![molecular formula C17H17FN2O3S B2662905 {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 478045-50-0](/img/structure/B2662905.png)
{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone is a chemical compound with the molecular formula C17H17FN2O3S . It has an average mass of 348.392 Da and a mono-isotopic mass of 348.094391 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Radiochemical Applications
Aryltrimethylammonium trifluoromethanesulfonates, including derivatives of the target chemical, have been evaluated for their use in creating aromatic nucleophilic substitutions with [18F]fluoride, facilitating the synthesis of potential radiotracers like [18F]GBR 13119. This process is crucial for advancing PET imaging techniques to study the dopamine uptake system, offering a no-carrier-added form of the tracer with high purity and yield (Haka et al., 1989).
Analytical Methodologies
The compound has been involved in the analytical separation of flunarizine hydrochloride and its degradation products, demonstrating the versatility of micellar and microemulsion liquid chromatography. This analytical application is crucial for ensuring the purity and stability of pharmaceutical compounds, highlighting the chemical's role in enhancing drug analysis and safety (El-Sherbiny et al., 2005).
Therapeutic Agent Development
A study synthesized and evaluated 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as therapeutic agents, showing significant enzyme inhibitory activity and potential as treatments for conditions like Alzheimer's disease. The compounds exhibited excellent inhibitory effects against enzymes like acetyl- and butyrylcholinesterase, suggesting their utility as cognitive enhancers or neuroprotective agents (Hussain et al., 2017).
Antimicrobial Applications
Diphenyl piperazine-based sulfanilamides, synthesized from related chemical structures, demonstrated enhanced antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents. The targeted synthesis approach led to compounds with better inhibitory potency against various bacterial strains, underlining the chemical's contribution to addressing antibiotic resistance (Wang et al., 2011).
Proton Exchange Membranes
Research on novel sulfonated poly(ether ether ketone) derivatives, involving related chemical structures, aimed at improving selectivity for direct methanol fuel cell applications. This study emphasizes the chemical's role in developing more efficient and selective proton exchange membranes, which are crucial for sustainable energy technologies (Li et al., 2009).
Safety and Hazards
properties
IUPAC Name |
[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-4-5-9-16(15)24(22,23)20-12-10-19(11-13-20)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZPHVAYNSNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

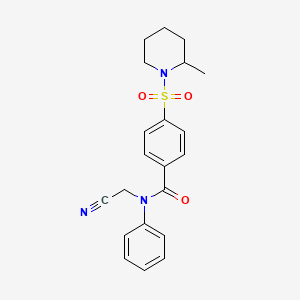
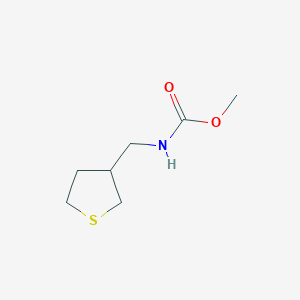
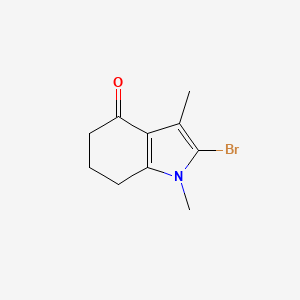
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![[5-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2662830.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
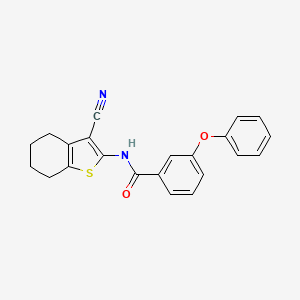
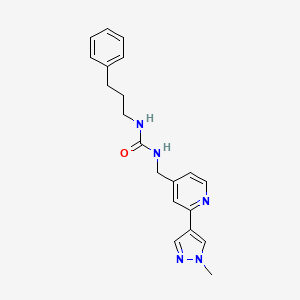
![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)